molecular formula C20H22N6O2 B2518677 N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251560-64-1

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2518677
CAS No.: 1251560-64-1
M. Wt: 378.436
InChI Key: QWVBWAKKYUTDFP-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrrolidine Group: This step involves the substitution of a suitable leaving group with pyrrolidine.

    Formation of the Imidazole Ring: This is typically done through cyclization reactions involving nitriles and amines.

    Final Coupling: The final step involves coupling the pyrimidine and imidazole intermediates with the 3-methoxyphenylmethyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Research is conducted to understand its interaction with biological targets, which could lead to the development of new drugs.

    Chemical Biology: It is used as a probe to study various biological processes and pathways.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histamine and antifungal agents like ketoconazole.

    Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases in DNA.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have biological significance.

Uniqueness

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its combination of three distinct heterocyclic systems (imidazole, pyrimidine, and pyrrolidine) and an aromatic methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-16-6-4-5-15(9-16)11-21-20(27)17-12-26(14-24-17)19-10-18(22-13-23-19)25-7-2-3-8-25/h4-6,9-10,12-14H,2-3,7-8,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVBWAKKYUTDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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